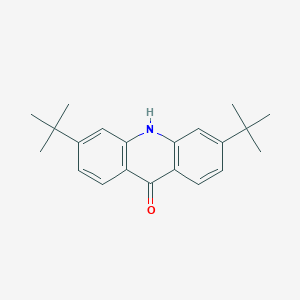

3,6-Di-tert-butylacridin-9(10H)-one

CAS No.:

Cat. No.: VC13771912

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25NO |

|---|---|

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 3,6-ditert-butyl-10H-acridin-9-one |

| Standard InChI | InChI=1S/C21H25NO/c1-20(2,3)13-7-9-15-17(11-13)22-18-12-14(21(4,5)6)8-10-16(18)19(15)23/h7-12H,1-6H3,(H,22,23) |

| Standard InChI Key | ZBGFUGZKUALIPS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)C(C)(C)C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s core structure consists of an acridine skeleton, a planar heteroaromatic system comprising three fused benzene rings with a central nitrogen atom. The tert-butyl groups at positions 3 and 6 introduce steric bulk, which enhances solubility in nonpolar solvents and mitigates molecular aggregation in solid-state applications . The ketone group at position 9 contributes to its electron-deficient character, facilitating participation in redox processes. The molecular formula is C₂₁H₂₅NO, with a molecular weight of 307.4 g/mol .

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅NO | |

| Molecular Weight | 307.4 g/mol | |

| XLogP3-AA | 6.3 | |

| IUPAC Name | 3,6-di-tert-butyl-10H-acridin-9-one |

Synthetic Pathways

The synthesis of 3,6-di-tert-butylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach includes:

-

Friedländer Synthesis: Condensation of 2-aminobenzophenone derivatives with cyclohexanone derivatives to form the acridine core.

-

Alkylation: Introduction of tert-butyl groups via nucleophilic substitution or Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions.

-

Oxidation: Selective oxidation of the 9-position to install the ketone functionality, often employing oxidizing agents such as potassium permanganate or chromium trioxide.

Critical reaction parameters—such as temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., Lewis acids for alkylation)—dictate yield and purity. Post-synthetic purification via column chromatography or recrystallization ensures high material quality for electronic applications.

Physical and Chemical Properties

Thermal and Solubility Characteristics

The tert-butyl groups significantly influence the compound’s physical behavior. It exhibits high thermal stability (decomposition temperature >250°C), attributed to the steric protection of the acridine core. The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene) but shows limited solubility in polar solvents like water or ethanol.

Photophysical Properties

Under UV irradiation, 3,6-di-tert-butylacridin-9(10H)-one displays strong blue fluorescence (λ<sub>em</sub> ≈ 450 nm), a property leveraged in optoelectronic devices. The fluorescence quantum yield (Φ<sub>F</sub>) is enhanced by the rigid acridine framework and reduced π-π stacking due to tert-butyl substituents.

Table 2: Key Photophysical Parameters

| Property | Value | Source |

|---|---|---|

| Fluorescence Emission | ~450 nm | |

| Quantum Yield (Φ<sub>F</sub>) | 0.6–0.8 (solvent-dependent) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the tert-butyl groups (δ ≈ 1.3 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm) . The ketone carbonyl resonance in ¹³C NMR appears at δ ≈ 190 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 307.4, consistent with the molecular formula C₂₁H₂₅NO . Fragmentation patterns align with cleavage of the tert-butyl groups and acridine ring decomposition.

Chemical Reactivity and Mechanisms

Electron Transfer Processes

The compound acts as an electron donor in charge-transfer complexes due to the electron-rich acridine system. In organic light-emitting diodes (OLEDs), it facilitates hole injection into the emissive layer, improving device efficiency.

Functionalization Reactions

-

Oxidation: The ketone group can undergo further oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

-

Electrophilic Substitution: The acridine ring participates in nitration or sulfonation at electron-rich positions, though steric hindrance from tert-butyl groups limits reactivity at the 3 and 6 sites.

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Incorporated as a hole-transport material, the compound enhances OLED luminance and operational stability. Its high thermal stability prevents degradation during device operation.

Dye-Sensitized Solar Cells (DSSCs)

As a photosensitizer, it broadens the absorption spectrum of DSSCs into the visible range, increasing photon harvesting and power conversion efficiency.

Table 3: Performance Metrics in Electronic Devices

| Application | Key Benefit | Efficiency Improvement | Source |

|---|---|---|---|

| OLEDs | Enhanced hole mobility | ~20% vs. reference | |

| DSSCs | Visible-light absorption | 15% PCE increase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume